molecular formula C14H16N4O3S B2722607 3-Ethenylsulfonyl-N-[4-(5-methyltriazol-1-yl)phenyl]propanamide CAS No. 2224175-47-5

3-Ethenylsulfonyl-N-[4-(5-methyltriazol-1-yl)phenyl]propanamide

Cat. No. B2722607
CAS RN: 2224175-47-5
M. Wt: 320.37
InChI Key: ROQIUJFAKCJSRB-UHFFFAOYSA-N
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Description

3-Ethenylsulfonyl-N-[4-(5-methyltriazol-1-yl)phenyl]propanamide, also known as VU0152100, is a novel compound that has gained significant attention in the field of scientific research. This compound belongs to the class of small molecules that target the G protein-coupled receptor (GPCR) family. GPCRs are membrane proteins that play a crucial role in signal transduction across the cell membrane. VU0152100 has been found to modulate the activity of GPCRs, making it a promising candidate for drug development.

Mechanism of Action

3-Ethenylsulfonyl-N-[4-(5-methyltriazol-1-yl)phenyl]propanamide acts as a positive allosteric modulator of GPCRs. It binds to a site on the receptor that is distinct from the orthosteric ligand-binding site. This binding induces a conformational change in the receptor, leading to an increase in the activity of the receptor in response to the orthosteric ligand. This mechanism of action has been found to be specific to certain GPCRs, making this compound a selective modulator.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to increase the potency and efficacy of the orthosteric ligand in activating the receptor. It has also been found to increase the affinity of the receptor for the orthosteric ligand. These effects have been observed in vitro and in vivo.

Advantages and Limitations for Lab Experiments

3-Ethenylsulfonyl-N-[4-(5-methyltriazol-1-yl)phenyl]propanamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and modified. It has been found to be selective for certain GPCRs, making it a valuable tool for studying the function of these receptors. However, this compound also has some limitations. Its mechanism of action is specific to certain GPCRs, limiting its applicability to other receptors. It also has a relatively short half-life, requiring frequent dosing in in vivo experiments.

Future Directions

Several future directions for the study of 3-Ethenylsulfonyl-N-[4-(5-methyltriazol-1-yl)phenyl]propanamide can be identified. One direction is to explore its potential therapeutic applications in various diseases, such as Parkinson's disease, schizophrenia, and depression. Another direction is to optimize its pharmacokinetic properties to improve its efficacy and reduce its toxicity. Additionally, the development of new analogs of this compound with improved selectivity and potency could lead to the discovery of new drug candidates.

Synthesis Methods

The synthesis of 3-Ethenylsulfonyl-N-[4-(5-methyltriazol-1-yl)phenyl]propanamide involves several steps, starting with the reaction of 4-(5-methyltriazol-1-yl)benzenesulfonyl chloride with 3-amino-N-(prop-2-en-1-yl)sulfonylpropanamide. The resulting intermediate is then treated with triethylamine and acetic anhydride to yield this compound. The synthesis of this compound has been optimized to achieve high yields and purity.

Scientific Research Applications

3-Ethenylsulfonyl-N-[4-(5-methyltriazol-1-yl)phenyl]propanamide has been extensively studied for its potential therapeutic applications. It has been found to modulate the activity of various GPCRs, including the dopamine D2 receptor, the adenosine A1 receptor, and the serotonin 5-HT2A receptor. These receptors are involved in several physiological processes, including neurotransmission, cardiovascular function, and immune response.

properties

IUPAC Name

3-ethenylsulfonyl-N-[4-(5-methyltriazol-1-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3S/c1-3-22(20,21)9-8-14(19)16-12-4-6-13(7-5-12)18-11(2)10-15-17-18/h3-7,10H,1,8-9H2,2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROQIUJFAKCJSRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=NN1C2=CC=C(C=C2)NC(=O)CCS(=O)(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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